3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione
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Description
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C16H13NOS2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.04385639 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastric Antisecretory Activity
Compounds containing the 9H-xanthen-9-amine structure, including those with thiazolidine modifications, have been evaluated for their gastric antisecretory activity. These compounds show promise in inhibiting gastric acid secretion, which could be beneficial for treating conditions like ulcers. A specific study highlighted a series of 9H-xanthen-9-amines with varied nitrogen substituents, showing significant gastric antisecretory activity in animal models. This suggests the potential of such compounds in developing new therapeutic agents for gastric disorders (Bender et al., 1983).
Biological Activities of Xanthone Derivatives
Xanthones, closely related to the structure of interest, have a broad spectrum of biological and pharmacological activities. These include antitumor, anti-inflammatory, and antimicrobial effects. The structural diversity of xanthone derivatives influences their biological activities, with some showing significant potential in cancer therapy. Research on xanthone derivatives has led to the identification of several compounds with promising therapeutic applications, highlighting the importance of structural modifications for enhancing biological activity (Pinto et al., 2005).
Thiazolidinedione as PPARγ Ligands
Thiazolidinedione derivatives are recognized for their role in enhancing insulin sensitivity and have been used as antidiabetic agents. The compounds act as ligands for the peroxisome proliferator-activated receptor γ (PPARγ), which is a crucial factor in adipogenesis and insulin action. This interaction suggests a potential mechanism through which these compounds exert their therapeutic effects, offering a valuable approach for treating conditions like type 2 diabetes mellitus and possibly other metabolic disorders (Lehmann et al., 1995).
Xanthine Oxidase Inhibition and Antioxidant Properties
Thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibitory and antioxidant activities. Such compounds can be crucial for developing treatments for conditions like gout and oxidative stress-related diseases. A study demonstrated potent xanthine oxidase inhibition by specific thiazolidinone derivatives, highlighting their potential as leads for creating new therapeutic agents (Ranganatha et al., 2014).
Corrosion Inhibition
Thiazolidinedione derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is significant for industrial processes, where corrosion can lead to substantial material and financial losses. Research into the molecular structure and adsorption characteristics of these compounds on metal surfaces provides insights into developing effective corrosion inhibitors (Yadav et al., 2015).
Properties
IUPAC Name |
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c19-16-17(9-10-20-16)15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVIDSFNXTXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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